molecular formula C18H15N3O3S2 B2374913 1-(benzo[d]isoxazol-3-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)methanesulfonamide CAS No. 2034544-86-8

1-(benzo[d]isoxazol-3-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)methanesulfonamide

Cat. No.: B2374913
CAS No.: 2034544-86-8
M. Wt: 385.46
InChI Key: BYHDNCPWNCXIJH-UHFFFAOYSA-N
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Description

This compound features a benzo[d]isoxazole core linked to a methanesulfonamide group, with a pyridine-thiophene hybrid substituent. The benzoisoxazole moiety contributes to π-π stacking interactions in biological targets, while the methanesulfonamide group enhances solubility and metabolic stability compared to analogous carboxamides .

Properties

IUPAC Name

1-(1,2-benzoxazol-3-yl)-N-[(2-thiophen-3-ylpyridin-3-yl)methyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O3S2/c22-26(23,12-16-15-5-1-2-6-17(15)24-21-16)20-10-13-4-3-8-19-18(13)14-7-9-25-11-14/h1-9,11,20H,10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYHDNCPWNCXIJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NO2)CS(=O)(=O)NCC3=C(N=CC=C3)C4=CSC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: . Common synthetic routes include:

  • Isoxazole Formation: The isoxazole ring can be formed through the cyclization of hydroxylamine derivatives with suitable carbonyl compounds.

  • Benzene Ring Introduction: The benzene ring is often introduced via electrophilic aromatic substitution reactions.

  • Pyridine Ring Formation: The pyridine ring can be synthesized through the Chichibabin pyridine synthesis or other similar methods.

  • Thiophene Substitution: The thiophene group is introduced through cross-coupling reactions, such as the Suzuki or Stille coupling.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromium(VI) oxide.

  • Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution Reactions: Electrophilic and nucleophilic substitution reactions can be performed to introduce different functional groups.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4), chromium(VI) oxide (CrO3)

  • Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

  • Substitution: Various electrophiles and nucleophiles depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Carboxylic acids, ketones, or alcohols.

  • Reduction Products: Alcohols, amines, or alkanes.

  • Substitution Products: Various derivatives depending on the substituents introduced.

Scientific Research Applications

This compound has several applications in scientific research, including:

  • Medicinal Chemistry: It can serve as a lead compound for the development of new drugs, particularly in the treatment of neurological disorders and inflammation.

  • Material Science: Its unique structure makes it suitable for use in organic electronic materials and sensors.

  • Organic Synthesis: It can be used as a building block for the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact mechanism would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The compound is compared below with analogs sharing benzoisoxazole, sulfonamide, or heterocyclic motifs.

Compound Name / ID Core Structure Key Substituents Hypothesized Advantages/Limitations
1-(benzo[d]isoxazol-3-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)methanesulfonamide (Target) Benzoisoxazole + methanesulfonamide Thiophen-3-yl-pyridin-3-ylmethyl Enhanced solubility (methanesulfonamide), aromatic interactions (thiophene-pyridine). Limited in vivo data available.
(S)-2-(benzo[d]isoxazol-3-yl)-N-(...1H-indazol-7-yl...ethyl)acetamide (198) Benzoisoxazole + acetamide Indazole, difluorophenyl, hydroxy-methylbutynyl Higher molecular complexity may improve selectivity but reduce bioavailability. Fluorine atoms enhance binding.
N-(pyridin-2-yl)benzo[d]isoxazole-3-carboxamide Benzoisoxazole + carboxamide Pyridin-2-yl Lower solubility (carboxamide vs. sulfonamide). Simpler structure aids synthesis but reduces target specificity.

Research Findings

Sulfonamide vs. Carboxamide Functionality
Methanesulfonamide derivatives generally exhibit superior aqueous solubility compared to carboxamides due to the sulfonyl group’s polarity. This aligns with the target compound’s design for improved pharmacokinetics .

Thiophene vs. Fluorinated Aromatics
The thiophene-pyridine hybrid in the target compound offers moderate electron-rich aromaticity, favoring interactions with hydrophobic enzyme pockets. In contrast, fluorinated aromatics (e.g., in Compound 198) provide stronger electronegativity and metabolic resistance but may increase toxicity risks .

Impact of Heterocyclic Diversity The benzoisoxazole-thiophene-pyridine triad in the target compound creates a planar structure suitable for stacking with ATP-binding kinase domains.

Biological Activity

1-(benzo[d]isoxazol-3-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)methanesulfonamide is a complex organic compound notable for its diverse biological activities. This compound contains a benzo[d]isoxazole moiety, a thiophene group, and a pyridine derivative, all linked through a methanesulfonamide functional group. The structural diversity of this compound suggests potential applications in medicinal chemistry, particularly in the fields of oncology and anti-inflammatory therapies.

Structural Features

The unique combination of heterocycles in this compound may provide synergistic effects that enhance its biological activity. The following table summarizes the structural components and their associated biological activities:

Component Structure Features Biological Activity
Benzo[d]isoxazoleCore structureAnticancer
ThiopheneRing structureAntimicrobial
PyridineRing structureAnti-inflammatory

Anticancer Properties

Research indicates that benzo[d]isoxazole derivatives exhibit significant activity against various cancer cell lines. For instance, compounds similar to this compound have been shown to inhibit cell proliferation in human cancer models. A study demonstrated that derivatives with the benzo[d]isoxazole core effectively inhibited HIF-1α transcription in HEK293T cells, which is crucial for tumor growth and survival under hypoxic conditions .

Anti-inflammatory Effects

The thiophene and pyridine components are known to enhance biological activity through mechanisms such as receptor binding and enzyme inhibition. Compounds containing these moieties have been investigated for their anti-inflammatory properties, with some showing promising results in reducing inflammation markers in vitro. For example, docking studies suggest effective binding to cyclooxygenase enzymes, which are critical in the inflammatory response.

The mechanisms by which this compound exerts its biological effects involve interaction with various biological targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression and inflammation.
  • Receptor Binding : It can bind to specific receptors that modulate cellular responses related to cancer and inflammation.
  • Gene Expression Modulation : As evidenced by studies on HIF-1α, this compound may alter gene expression profiles associated with tumor growth and survival.

Case Studies

Several studies have provided insights into the biological activity of compounds similar to this compound:

  • HIF Inhibition Study : A series of benzo[d]isoxazole derivatives were synthesized and evaluated for their inhibitory activities against HIF-1α transcription. The most potent compounds showed IC50 values as low as 0.94 μM, indicating strong potential for therapeutic application .
  • Antimicrobial Activity Investigation : Compounds structurally related to the target compound demonstrated significant antimicrobial properties against various pathogens, suggesting potential use in treating infectious diseases.

Q & A

Basic: What synthetic strategies are recommended for preparing 1-(benzo[d]isoxazol-3-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)methanesulfonamide, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves multi-step reactions, including:

  • Step 1: Coupling of the benzoisoxazole and pyridine-thiophene moieties via nucleophilic substitution or palladium-catalyzed cross-coupling reactions.
  • Step 2: Introduction of the methanesulfonamide group using sulfonyl chloride intermediates under inert conditions (e.g., N₂ atmosphere) .
  • Optimization: Adjusting solvent polarity (e.g., DMF for solubility), temperature (60–80°C for controlled reactivity), and stoichiometric ratios of reagents to minimize side products. Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization improves yield .

Basic: Which spectroscopic techniques are critical for characterizing this compound, and what key spectral signatures should researchers expect?

Methodological Answer:

  • 1H/13C-NMR:
    • Benzoisoxazole protons appear as doublets near δ 7.5–8.5 ppm due to aromatic ring currents.
    • Thiophene protons resonate at δ 6.8–7.2 ppm, while pyridine protons show upfield shifts (δ 7.0–8.0 ppm) .
  • FTIR:
    • Sulfonamide S=O stretches at 1150–1350 cm⁻¹ and N-H bending near 1550 cm⁻¹ .
  • HRMS:
    • Exact mass confirmation (e.g., [M+H]+ calculated for C₁₆H₁₄N₃O₃S₂: 376.0421) ensures purity .

Advanced: How do structural modifications in the thiophene or pyridine rings affect biological activity, and how can contradictory SAR data be resolved?

Methodological Answer:

  • Impact of Substituents:
    • Electron-withdrawing groups (e.g., -NO₂ on thiophene) enhance electrophilic interactions with biological targets, while bulky groups (e.g., -CH₃ on pyridine) may hinder binding .
  • Resolving Contradictions:
    • Use molecular docking to compare binding modes across modified analogs.
    • Validate with surface plasmon resonance (SPR) to quantify binding affinities (KD values) and identify false positives .

Advanced: What in vitro/in vivo models are suitable for pharmacokinetic profiling of this sulfonamide derivative?

Methodological Answer:

  • In Vitro:
    • Hepatocyte stability assays (e.g., CYP450 metabolism screening) and plasma protein binding (equilibrium dialysis) .
  • In Vivo:
    • Rodent models for oral bioavailability (Cₘₐₓ, AUC) and tissue distribution (LC-MS/MS quantification).
    • Monitor sulfonamide-specific risks (e.g., renal clearance via HPLC-UV) .

Advanced: How can computational methods predict target selectivity and off-target effects?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations:
    • Simulate ligand-protein interactions (e.g., with carbonic anhydrase isoforms) to assess binding stability over 100 ns trajectories.
  • Pharmacophore Modeling:
    • Map electrostatic/hydrophobic features to prioritize analogs with reduced hERG channel affinity .
  • Machine Learning:
    • Train models on PubChem bioactivity data (e.g., IC₅₀ values) to predict ADMET profiles .

Basic: What are common impurities in synthesis, and how can they be quantified?

Methodological Answer:

  • Impurities:
    • Unreacted sulfonyl chloride (retains toxic potential) or regioisomers from coupling steps.
  • Analytical Methods:
    • HPLC-PDA : Use C18 columns (acetonitrile/water gradient) to separate impurities; UV detection at 254 nm .
    • LC-MS : Identify by molecular ion peaks and fragmentation patterns (e.g., m/z 210 for residual thiophene intermediates) .

Advanced: How does the sulfonamide group influence the compound’s solubility and formulation stability?

Methodological Answer:

  • Solubility:
    • Sulfonamide’s polarity enhances aqueous solubility at pH 7.4 (simulated intestinal fluid).
    • LogP calculations (e.g., using ChemAxon) guide co-solvent selection (e.g., PEG 400) .
  • Stability:
    • Accelerated stability studies (40°C/75% RH for 6 months) with HPLC-UV monitoring for degradation products (e.g., hydrolyzed sulfonamide) .

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